molecular formula C11H14O B092198 2,2-Dimethyl-3-phenylpropanal CAS No. 1009-62-7

2,2-Dimethyl-3-phenylpropanal

Cat. No. B092198
CAS RN: 1009-62-7
M. Wt: 162.23 g/mol
InChI Key: KYUNECWPKRYPJM-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-phenylpropanal is a compound that belongs to the class of organic compounds known as phenylpropanoids. These compounds contain a propanoid moiety that is attached to a phenyl group. It is a fragrance material that has been reviewed for its toxicologic and dermatologic properties when used as a fragrance ingredient .

Synthesis Analysis

The synthesis of related phenylpropanoid compounds often involves multi-step reactions. For instance, 3-Dimethylamino-3-phenylpropanol, a compound with a similar structure, was synthesized from benzaldehyde and malonic acid through a Knoevenagel reaction followed by a reduction and an Eschweiler-Clark reaction . Another related compound, 1,1-dimethoxy-2-phenylpropane, was synthesized through epoxidation, rearrangement, and acetalization steps . Although these methods do not directly describe the synthesis of 2,2-Dimethyl-3-phenylpropanal, they provide insight into the types of reactions that might be employed for its synthesis.

Molecular Structure Analysis

The molecular structure of phenylpropanoids can be complex, as seen in the crystal structure analysis of a β-allyl type phenylpropanoid, which revealed a stable trans-form conformation and intramolecular hydrogen bonding . While this does not directly pertain to 2,2-Dimethyl-3-phenylpropanal, it suggests that similar compounds can exhibit intricate geometries and intermolecular interactions.

Chemical Reactions Analysis

Aldimines derived from 2,2-dimethyl-3-oxo-3-phenylpropanal, a closely related compound, have been shown to be photochemically reactive, undergoing fission into various products . This indicates that 2,2-Dimethyl-3-phenylpropanal may also participate in photochemical reactions or other transformations under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2-Dimethyl-3-phenylpropanal have been summarized, including data on its acute toxicity, skin irritation, mucous membrane irritation, skin sensitization, phototoxicity, and photoallergy . These properties are crucial for understanding the safety and application of the compound in various industries, such as the fragrance industry.

Scientific Research Applications

Fragrance Applications

2,2-Dimethyl-3-phenylpropanal is utilized in the fragrance industry. A study detailed its use as a fragrance ingredient, focusing on its toxicological and dermatological aspects. This substance belongs to the Aryl Alkyl Alcohols (AAA) group, commonly used in fragrances due to their structural diversity and aromatic properties (Scognamiglio et al., 2012).

Enantioselective Synthesis

Research on the enantioselective synthesis of 2,2-dimethyl-3-phenylpropanal derivatives has been conducted. This includes the study of its stereochemical properties and its relationship with flavor characteristics (Bartschat & Mosandl, 1996).

Photochemical Reactivity

The photochemical reactivity of aldimines derived from 2,2-dimethyl-3-phenylpropanal was explored. This study focused on understanding the photochemical reactions and potential applications in various chemical processes (Armesto et al., 1986).

Organic Synthesis

2,2-Dimethyl-3-phenylpropanal has been used in organic synthesis research, including the study of reactions with diborane and the formation of various organic compounds. This research provides insights into the compound's reactivity and potential for creating novel organic molecules (Marshall & Prager, 1977).

Chemical Interactions and Mechanisms

The compound's interaction with dimethyl sulfoxide (DMSO) and other chemicals has been investigated to understand its chemical behavior and potential applications in various chemical reactions (Li et al., 2007).

properties

IUPAC Name

2,2-dimethyl-3-phenylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-11(2,9-12)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYUNECWPKRYPJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=CC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0061408
Record name Benzenepropanal, .alpha.,.alpha.-dimethyl-
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Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Benzenepropanal, .alpha.,.alpha.-dimethyl-
Source EPA Chemicals under the TSCA
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Product Name

2,2-Dimethyl-3-phenylpropanal

CAS RN

1009-62-7
Record name α,α-Dimethylbenzenepropanal
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Record name Benzenepropanal, alpha,alpha-dimethyl-
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Record name Benzenepropanal, .alpha.,.alpha.-dimethyl-
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Record name Benzenepropanal, .alpha.,.alpha.-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethyl-3-phenylpropionaldehyde
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Synthesis routes and methods

Procedure details

To a solution of oxalyl chloride (10.1 g, 79.4 mmol) in methylene chloride (70 mL) at −78° C. was added dimethylsulfoxide (10.0 mL, 139 mmol). The solution was stirred at −78° C. for 10 minutes then a solution of 2,2-dimethyl-3-phenylpropanol (6.52 g, 39.7 mmol) in methylene chloride (15 mL) was added. After stirring the reaction at −78° C. for 30 minutes, triethylamine (20.1 g, 198 mmol) was added and the reaction mixture was stirred for 10 minutes, then at 0° C. for 5 minutes. The reaction mixture was quenched with saturated aqueous ammonium chloride (20 mL) and the aqueous layer was extracted with diethyl ether (2×50 mL). The organic portions were individually washed with brine (15 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was redissolved in diethyl ether and the resulting precipitate was filtered through a pad of Celite. The filtrate was concentrated under reduced pressure to provide the title compound (6.89 g) as an oil.
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
6.52 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
20.1 g
Type
reactant
Reaction Step Three

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